2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
Properties
IUPAC Name |
2-[[1-[(3-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-3-1-2-15(10-16)12-21-8-4-14(5-9-21)13-22-17-11-19-6-7-20-17/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFHWWATQDXIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-Bromobenzyl Intermediate
The synthesis of 1-(3-bromobenzyl)piperidin-4-ylmethanol serves as a pivotal intermediate. Two dominant routes exist:
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Direct alkylation of piperidin-4-ylmethanol with 3-bromobenzyl bromide under basic conditions.
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Reductive amination of piperidin-4-ylmethanol with 3-bromobenzaldehyde, followed by reduction.
Methoxypyrazine Synthesis
2-Methoxypyrazine derivatives are typically prepared via:
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Nucleophilic aromatic substitution of 2-chloropyrazine with methoxide ions.
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Demethylation of 2-methoxypyrazine N-oxide under controlled acidic conditions.
Synthesis of 1-(3-Bromobenzyl)piperidin-4-ylmethanol
Alkylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol undergoes N-alkylation with 3-bromobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This method achieves moderate yields (60–70%) but requires rigorous exclusion of moisture to prevent hydrolysis.
Optimization Table 1: Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 68 |
| NaH | THF | 60 | 6 | 72 |
| DBU | DCM | 25 | 24 | 45 |
Reductive Amination Pathway
Condensation of piperidin-4-ylmethanol with 3-bromobenzaldehyde in methanol, followed by reduction with sodium borohydride (NaBH₄), affords the target amine in 75% yield. This method circumvents the need for alkylating agents but necessitates careful pH control during the imine formation step.
Preparation of 2-Hydroxypyrazine Derivatives
Hydrolysis of 2-Chloropyrazine
2-Chloropyrazine reacts with aqueous sodium hydroxide (NaOH) at 120°C under microwave irradiation for 30 minutes, yielding 2-hydroxypyrazine in 85% purity. Subsequent purification via recrystallization from ethanol enhances the yield to 90%.
Demethylation of 2-Methoxypyrazine
Treatment of 2-methoxypyrazine with boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C selectively removes the methyl group, producing 2-hydroxypyrazine in 78% yield. This method avoids ring-opening side reactions common in harsh acidic conditions.
Etherification Strategies for Pyrazine Functionalization
Mitsunobu Reaction
The Mitsunobu reaction couples 1-(3-bromobenzyl)piperidin-4-ylmethanol with 2-hydroxypyrazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 82% yield but requires stoichiometric reagents, limiting scalability.
Optimization Table 2: Etherification Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, THF, 0°C → 25°C | 82 | 95 |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 110°C | 65 | 88 |
| SNAr | KOH, DMSO, 100°C | 40 | 75 |
Ullmann-Type Coupling
A copper-catalyzed coupling between 1-(3-bromobenzyl)piperidin-4-ylmethanol (tosylate derivative) and 2-hydroxypyrazine in dimethyl sulfoxide (DMSO) at 110°C for 24 hours provides the ether product in 65% yield. While less efficient than Mitsunobu, this approach uses catalytic copper iodide (CuI), enhancing cost-effectiveness.
Comparative Analysis of Synthetic Routes
Overall Yield and Efficiency
The Mitsunobu pathway offers superior yields (82%) but suffers from high reagent costs. In contrast, the Ullmann method balances moderate yields (65%) with operational simplicity, making it preferable for large-scale synthesis.
Scalability and Industrial Relevance
Continuous-flow reactors enhance the alkylation and Ullmann coupling steps, reducing reaction times by 40% and improving heat management. For instance, a microreactor system operating at 120°C achieves full conversion of 2-chloropyrazine to 2-hydroxypyrazine in 5 minutes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the bromophenyl group to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups enable it to undergo various reactions, including oxidation, reduction, and substitution, which are pivotal in creating new compounds for research and industrial purposes.
Reactivity and Functionalization
- The compound's bromophenyl group enhances its reactivity through halogen bonding interactions. This characteristic can be exploited to develop derivatives with tailored properties for specific applications in materials science or pharmaceuticals.
Biological Applications
Pharmacological Research
- Preliminary studies suggest that 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine may exhibit promising biological activity. Researchers are investigating its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets could lead to the development of novel therapeutic agents.
Targeting Specific Receptors
- The piperidine moiety is known for its ability to interact with various receptors in the central nervous system. This makes the compound a candidate for research into neurological disorders and psychiatric conditions, where modulation of receptor activity can have significant therapeutic effects.
Medicinal Chemistry
Drug Development
- The unique structural features of 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine make it a valuable candidate in drug discovery. Its potential to act on specific biological pathways can facilitate the design of drugs aimed at treating conditions such as depression, anxiety, or cancer.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the mechanisms behind this activity and optimize the compound for clinical use.
- Antimicrobial Properties : Research indicates that the compound may possess activity against certain bacterial strains, making it a candidate for developing new antibiotics amidst rising antibiotic resistance.
Industrial Applications
Material Science
- The compound can be utilized in developing new materials due to its unique chemical properties. Its ability to form stable complexes with metals or other organic molecules can lead to applications in catalysis or as a precursor for advanced materials.
Chemical Processes
- In industrial settings, 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine may be employed in various synthetic pathways, enhancing efficiency and yield through optimized reaction conditions such as temperature and pressure adjustments.
Mechanism of Action
The mechanism of action of 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets in the body. The bromophenyl group may interact with receptors or enzymes, while the piperidine and pyrazine rings contribute to the overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Pyrazine Cores
Compound 8 ():
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
- Key Differences: The piperidine nitrogen is substituted with a sulfonyl group linked to a pyrazole ring instead of a 3-bromobenzyl group. ~3.5 for the bromophenyl analogue). Synthesis: Prepared via sulfonylation of piperidin-4-ylmethoxypyrazine intermediates, yielding 77% .
Compound 23 ():
2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)pyrazine
- Key Differences :
Heterocyclic Variants
Compound 21b ():
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Ditosylate
- Key Differences: Pyridine replaces pyrazine, and a tosylate salt enhances solubility. Impact: The pyridine’s lower aromaticity compared to pyrazine may alter π-π stacking interactions in target binding.
Compound 10 (): {5-[(Piperidin-4-yl)methoxy]pyridin-2-yl}(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone
- Key Differences :
Bromophenyl-Substituted Analogues
1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine ():
- Key Differences :
N′-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide ():
- Key Differences :
Structure-Activity Relationships (SAR) Insights
- Piperidine vs. Piperazine : Piperidine’s reduced basicity (pKa ~10.5 vs. ~9.5 for piperazine) may enhance membrane permeability.
- Bromophenyl Substitution : The bromine’s electron-withdrawing effect stabilizes the benzyl group against oxidative metabolism, improving half-life compared to methyl or methoxy substituents .
- Methoxy Linker : The methoxy group’s flexibility allows optimal positioning of the pyrazine ring for target engagement, as seen in pyridine analogues ().
Q & A
Q. Critical Factors :
- Catalysts : Palladium or nickel complexes improve coupling efficiency in heterocyclic systems .
- Solvents : DMF enhances nucleophilic substitution but may require strict temperature control (60–80°C) to avoid side reactions .
- Yield Optimization : Pilot studies suggest yields range from 45% to 72% depending on stoichiometric ratios and reaction time .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
Q. Primary Methods :
- ¹H/¹³C NMR : Confirm the presence of the 3-bromophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and piperidine methoxy signals (δ ~3.4–4.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₁BrN₃O: ~384.08) .
- IR Spectroscopy : Identify ether (C-O-C, ~1100 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) stretches .
Q. Data Interpretation Tips :
- Compare experimental NMR shifts with computational predictions (DFT/B3LYP) to resolve ambiguities in stereochemistry .
Advanced: How can computational modeling predict the biological target interactions of this compound?
Q. Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with receptors (e.g., serotonin or dopamine receptors common to piperazine derivatives) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the 3-bromophenyl group) .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition potential) .
Case Study : A related piperazine-pyrazine hybrid showed µM-level binding to 5-HT₁A receptors in silico, correlating with in vitro assays .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Common Contradictions :
- Discrepancies in IC₅₀ values across studies (e.g., antimicrobial assays vs. kinase inhibition).
Q. Resolution Strategies :
- Meta-Analysis : Normalize data using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Assay Replication : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and endpoint detection methods .
- Structural Confirmation : Re-characterize batches via XRD or 2D NMR to rule out polymorphic or isomeric differences .
Example : A 2024 study attributed variable anticancer activity to batch-dependent impurities in the piperidine intermediate, resolved by HPLC-MS monitoring .
Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?
Challenges : Poor aqueous solubility due to hydrophobic 3-bromophenyl and pyrazine groups.
Q. Solutions :
Q. Stability Data :
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| pH 7.4, 25°C | 14 | De-brominated analog |
| pH 2.0, 37°C | 3 | Piperidine ring hydrolysis |
Basic: What are the recommended safety protocols for handling this compound?
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .
Q. Toxicity Data :
- LD₅₀ (rat, oral) : >2000 mg/kg (low acute toxicity) .
- Mutagenicity : Negative in Ames test .
Advanced: How does structural modification of the pyrazine moiety affect pharmacological activity?
Q. SAR Insights :
- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance receptor binding but reduce metabolic stability .
- Methoxy Substituents : Improve blood-brain barrier penetration in CNS-targeted analogs .
Case Study : Replacing pyrazine with pyridine decreased antimicrobial activity by 10-fold, highlighting the pyrazine’s role in H-bonding .
Basic: What are the standard purity criteria for this compound in preclinical studies?
- HPLC : ≥95% purity (C18 column, acetonitrile/water gradient) .
- Elemental Analysis : C, H, N within ±0.4% of theoretical values .
- Residual Solvents : Meet ICH Q3C limits (e.g., DMF <880 ppm) .
Advanced: What computational tools are recommended for predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
